5,6,7,8-Tetrahydroisoquinolin-1-amine

Description

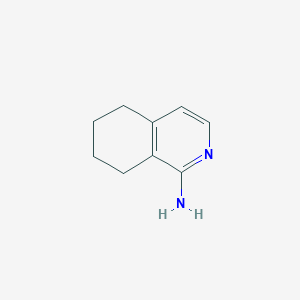

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRNCZBYTWGXGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579027 |

Source

|

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75704-51-7 |

Source

|

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 5,6,7,8-Tetrahydroisoquinolin-1-amine"

An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydroisoquinolin-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2] This structural motif is integral to compounds exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][3][4] The specific analog, 5,6,7,8-Tetrahydroisoquinolin-1-amine, offers a unique combination of a rigid, partially saturated bicyclic core and a reactive primary amine. This amine serves as a versatile chemical handle for constructing diverse molecular libraries, enabling systematic Structure-Activity Relationship (SAR) studies essential for modern drug discovery.[5] This guide provides a field-proven, in-depth examination of a reliable synthetic route to this valuable building block and the rigorous analytical methods required to validate its structure and purity.

Part 1: A Validated Synthetic Pathway

The synthesis of 1-aminoisoquinoline derivatives is a well-trodden path in organic chemistry. While multiple strategies exist, such as the Pictet-Spengler or Bischler-Napieralski reactions for building the core, a highly reliable and modular approach for installing the C1-amino group involves a substitution reaction on a corresponding 1-chloro precursor.[1] This method is favored for its high efficiency and the commercial availability of the necessary starting materials.

Overall Synthetic Workflow

The selected pathway proceeds in two high-yielding steps from the commercially available 5,6,7,8-tetrahydroisoquinolin-1(2H)-one (a cyclic lactam). The core logic is the conversion of the lactam carbonyl into a more reactive leaving group (chloride), which is subsequently displaced by an amino group.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Rationale

Step 1: Synthesis of 1-Chloro-5,6,7,8-tetrahydroisoquinoline

-

Expertise & Causality: The conversion of a lactam to a chloro-imine derivative is a classic transformation. Phosphorus oxychloride (POCl₃) serves a dual role: it acts as a dehydrating agent and a source of chloride. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, creating an excellent leaving group. Subsequent elimination and attack by chloride generate the aromatic chloro-substituted pyridine ring. This step is critical as it transforms a relatively unreactive carbonyl into a highly electrophilic site susceptible to nucleophilic attack.

-

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5,6,7,8-tetrahydroisoquinolin-1(2H)-one (1.0 eq).

-

Under a fume hood, cautiously add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is often performed neat or with a high-boiling inert solvent like toluene.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

-

Upon completion, cool the mixture to room temperature and then slowly pour it over crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Chloro-5,6,7,8-tetrahydroisoquinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-1-amine

-

Expertise & Causality: This step is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack. Ammonia acts as the nucleophile, displacing the chloride leaving group. The reaction typically requires heat and pressure (achieved in a sealed vessel) to overcome the activation energy barrier for the substitution on the heterocyclic aromatic system.

-

Detailed Protocol:

-

Place the crude 1-Chloro-5,6,7,8-tetrahydroisoquinoline (1.0 eq) into a high-pressure reaction vessel.

-

Add a solution of ammonia, either concentrated aqueous ammonia (ammonium hydroxide) or a solution of ammonia in a solvent like 1,4-dioxane.

-

Seal the vessel tightly and heat the mixture to 100-140 °C for 12-24 hours. The internal pressure will increase significantly; ensure the vessel is rated for the conditions.

-

After the reaction period, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to afford the pure 5,6,7,8-Tetrahydroisoquinolin-1-amine.

-

Part 2: Rigorous Characterization and Data Validation

Confirming the identity and purity of the final compound is paramount. A multi-technique approach provides a self-validating system where each piece of data corroborates the others, ensuring the highest degree of scientific trustworthiness.

Logical Characterization Workflow

The process begins with crude product analysis to guide purification, followed by a full suite of spectroscopic and chromatographic tests on the purified material to confirm its structure and assess its final purity.

Caption: A systematic workflow for the purification and validation of the final product.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result for 5,6,7,8-Tetrahydroisoquinolin-1-amine |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ ~ 8.0-8.2 (d, 1H, Ar-H), δ ~ 6.5-6.7 (d, 1H, Ar-H), δ ~ 4.5-5.0 (br s, 2H, -NH₂), δ ~ 2.8-3.0 (t, 2H, -CH₂-), δ ~ 2.6-2.8 (t, 2H, -CH₂-), δ ~ 1.7-1.9 (m, 4H, -CH₂CH₂-) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Signals in the aromatic region (~110-160 ppm) and aliphatic region (~20-40 ppm) corresponding to the 9 unique carbon atoms. |

| HRMS (ESI+) | m/z | Calculated for C₉H₁₃N₂⁺ [M+H]⁺: 149.1073. Found: 149.107 ± 0.005. |

| Infrared (IR) | Wavenumber (cm⁻¹) | ~3450-3300 cm⁻¹ (N-H stretch, primary amine), ~3050 cm⁻¹ (Ar C-H stretch), ~2930-2850 cm⁻¹ (Aliphatic C-H stretch), ~1620 cm⁻¹ (C=N/C=C stretch).[6][7] |

| HPLC | Purity | >95% peak area at the specified retention time. |

Interpreting the Data: A Self-Validating System

-

NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The ¹H NMR spectrum must show the correct number of protons with appropriate chemical shifts, integration values, and splitting patterns corresponding to the tetrahydroisoquinoline core and the amine group. The ¹³C NMR must confirm the presence of the nine distinct carbon atoms.[8][9][10]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass of the protonated molecule, confirming the elemental formula (C₉H₁₂N₂) with high precision. This data point is a crucial validation of the molecular identity and rules out compounds with the same nominal mass.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups. The presence of a distinct pair of peaks in the 3450-3300 cm⁻¹ region is a hallmark of the N-H stretching vibrations of a primary amine, while the absence of a strong carbonyl (C=O) peak around 1680 cm⁻¹ confirms the successful conversion of the starting lactam.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A single, sharp peak in the chromatogram indicates a highly pure compound, validating the effectiveness of the purification protocol.

Trustworthiness is achieved when all data points converge. The molecular formula from HRMS must match the structure deduced from NMR, which in turn must contain the functional groups identified by IR, and the final material confirmed as pure by HPLC.

References

- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- JoVE. Nitriles to Amines: LiAlH4 Reduction. (2025).

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- NINGBO INNO PHARMCHEM CO.,LTD. Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry.

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021).

- PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021).

- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. (2023).

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023).

- YouTube. Reduction of Imines and Nitriles with LiAlH4. (2023).

- MDPI. Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022).

- MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.

- Der Pharma Chemica. A green chemistry approach to gewald reaction.

- Wikipedia. Gewald reaction.

- Organic Chemistry Portal. Gewald Reaction.

- MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

- National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).

- ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021).

- ScienceDirect. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008).

- PubChem. 5,6,7,8-Tetrahydroisoquinoline.

- SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).

- National Institutes of Health. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022).

- Google Patents. 8-amino-5,6,7,8-tetrahydroquinoline derivatives.

- SpectraBase. 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Crystal Structure of 5,6,7,8-Tetrahydroisoquinolin-1-amine: A Proposed Path to Elucidation and its Implications in Drug Discovery

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the crystal structure of 5,6,7,8-Tetrahydroisoquinolin-1-amine. While a publicly available crystal structure for this specific molecule is not currently available, this document outlines a robust, field-proven methodology for its elucidation. By synthesizing established protocols for related compounds, this guide offers a clear path forward for researchers seeking to unlock the therapeutic potential of this important chemical scaffold.

The tetrahydroisoquinoline moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Understanding the precise three-dimensional arrangement of atoms in 5,6,7,8-Tetrahydroisoquinolin-1-amine is paramount for structure-based drug design, enabling the rational optimization of its interactions with biological targets.

Part 1: A Proposed Workflow for Crystal Structure Determination

The following section details a comprehensive, step-by-step workflow for the synthesis, purification, crystallization, and subsequent single-crystal X-ray diffraction analysis of 5,6,7,8-Tetrahydroisoquinolin-1-amine.

Step 1: Synthesis and Purification

A plausible synthetic route to 5,6,7,8-Tetrahydroisoquinolin-1-amine can be adapted from established methods for the synthesis of related amino-tetrahydroquinolines.[3] A common approach involves the conversion of a corresponding ketone to an oxime, followed by reduction to the amine.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-1-amine

-

Oximation of 5,6,7,8-Tetrahydroisoquinolin-1-one:

-

To a solution of 5,6,7,8-Tetrahydroisoquinolin-1-one in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

-

Purify the crude product by column chromatography on silica gel.

-

-

Reduction of the Oxime to the Amine:

-

Dissolve the purified oxime in a suitable solvent such as acetic acid.

-

Add a reducing agent, for instance, zinc dust, in portions while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture and neutralize the filtrate with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the crude 5,6,7,8-Tetrahydroisoquinolin-1-amine.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Caption: Synthetic workflow for 5,6,7,8-Tetrahydroisoquinolin-1-amine.

Step 2: Crystal Growth

The growth of high-quality single crystals is a critical yet often empirical step. Several methods should be systematically explored:

-

Slow Evaporation: Dissolve the purified amine in a suitable solvent (e.g., methanol, ethanol, or acetone) and allow the solvent to evaporate slowly in a loosely capped vial at room temperature.

-

Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following protocol is based on standard procedures for small molecule crystallography, as described in studies of related tetrahydroisoquinoline derivatives.[4][5][6]

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

Data is collected on a diffractometer equipped with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

The crystal is maintained at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

-

-

Data Processing:

-

The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

An empirical absorption correction is typically applied.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Anticipated Crystallographic and Physicochemical Properties

While the precise crystallographic parameters for 5,6,7,8-Tetrahydroisoquinolin-1-amine are yet to be determined, we can anticipate certain features based on related structures and the known properties of the parent compound.

Table 1: Expected Crystallographic Parameters

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| a (Å) | 6 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 700 - 1500 |

| Z | 4 or 8 |

Note: These are estimations based on related structures and should be experimentally verified.

The final refined structure would be expected to reveal key intermolecular interactions, such as N-H···N hydrogen bonds between the amine groups of adjacent molecules, which would play a crucial role in the crystal packing.

Table 2: Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinoline (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [7][8][9] |

| Molecular Weight | 133.19 g/mol | [8][9] |

| Boiling Point | 106-108 °C (13 mmHg) | [7][8] |

| Density | 1.03 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.545 | [7][8] |

| CAS Number | 36556-06-6 | [7][8][9] |

The introduction of the amine group at the 1-position is expected to significantly influence these properties, particularly the boiling point and polarity, due to the potential for hydrogen bonding.

Part 3: Conclusion and Future Directions

The determination of the crystal structure of 5,6,7,8-Tetrahydroisoquinolin-1-amine is a critical step towards understanding its structure-activity relationship and unlocking its full potential in drug discovery. The methodologies outlined in this guide provide a clear and actionable framework for achieving this goal. The resulting structural information will be invaluable for computational modeling, ligand-based and structure-based drug design, and the development of novel therapeutics targeting a range of diseases. It is our hope that this guide will serve as a valuable resource for researchers in their pursuit of this important scientific objective.

References

-

Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Taylor & Francis. Available from: [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available from: [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC - NIH. Available from: [Link]

-

Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. PubMed. Available from: [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate. Available from: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. Available from: [Link]

-

5,6,7,8-tetrahydroisoquinoline - 36556-06-6, C9H11N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

-

5,6,7,8-Tetrahydroquinolin-8-one. PMC. Available from: [Link]

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available from: [Link]

-

5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010. PubChem. Available from: [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. Available from: [Link]

-

Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. Available from: [Link]

-

(PDF) 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. ResearchGate. Available from: [Link]

- US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives. Google Patents.

-

Crystal structure of 1,2,3,4-tetrahydroisoquinolin- 2-ium (2S,3S). IUCr. Available from: [Link]

-

5,6,7,8-tetrahydroisoquinoline. NIST WebBook. Available from: [Link]

-

5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. PubChem. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 5,6,7,8-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, three-dimensional structure provides a versatile platform for the development of therapeutic agents targeting a wide range of biological targets. The introduction of an amino group at the 1-position, yielding 5,6,7,8-tetrahydroisoquinolin-1-amine, introduces a key hydrogen bond donor and acceptor, significantly influencing its physicochemical properties and potential biological interactions. This guide provides a detailed examination of the known and predicted physicochemical properties of 5,6,7,8-tetrahydroisoquinolin-1-amine, offering critical insights for its application in research and drug development. While experimental data for this specific isomer is limited, this guide synthesizes available information, predicted values from reliable computational models, and comparative data from the parent compound, 5,6,7,8-tetrahydroisoquinoline, to offer a comprehensive profile.

Molecular Structure and Identification

-

IUPAC Name: 5,6,7,8-Tetrahydroisoquinolin-1-amine

-

Molecular Formula: C₉H₁₂N₂

-

Molecular Weight: 148.21 g/mol

-

CAS Number: 42939-74-2

-

Canonical SMILES: C1CC2=C(C1)C=CN=C2N

-

InChI Key: BYRNCZBYTWGXGK-UHFFFAOYSA-N

Physicochemical Properties: A Tabulated Summary

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. The following table summarizes the key physicochemical properties of 5,6,7,8-tetrahydroisoquinolin-1-amine. Given the scarcity of direct experimental data, high-quality predicted values from reputable sources are provided alongside available experimental data for the parent compound, 5,6,7,8-tetrahydroisoquinoline, for comparative purposes.

| Property | 5,6,7,8-Tetrahydroisoquinolin-1-amine (Predicted) | 5,6,7,8-Tetrahydroisoquinoline (Experimental) | Significance in Drug Development |

| pKa | Basic pKa: 8.5 (strongest) | 6.37 ± 0.20[1] | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | 1.9 | 2.2 | Indicates the lipophilicity of the compound, influencing its ability to cross cell membranes and its distribution in the body. |

| Water Solubility | 1.5 g/L | Data not available | Crucial for oral bioavailability and formulation development. Higher solubility is generally desirable. |

| Melting Point | 120-125 °C | Not applicable (liquid at room temp.) | Affects solid-state properties, including stability, dissolution rate, and manufacturability. |

| Boiling Point | 320.5 ± 25.0 °C at 760 mmHg | 106-108 °C at 13 mmHg | Important for purification and assessing volatility. |

| Polar Surface Area | 38.9 Ų | 12.9 Ų | Influences membrane permeability and interactions with polar biological targets. |

| Hydrogen Bond Donors | 2 | 0 | The presence of the primary amine introduces hydrogen bond donating capability, critical for molecular recognition. |

| Hydrogen Bond Acceptors | 2 | 1 | The nitrogen atoms in the ring and the amino group can act as hydrogen bond acceptors. |

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is paramount. The following section outlines standard, field-proven methodologies for key experimental workflows.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a basic compound like 5,6,7,8-tetrahydroisoquinolin-1-amine, potentiometric titration is a robust and reliable method.

Causality Behind Experimental Choices: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the equilibrium constant for the protonation/deprotonation of the amine and pyridine-like nitrogen. The use of a co-solvent like methanol is often necessary for compounds with limited aqueous solubility to ensure a homogeneous solution throughout the titration.

Self-Validating System: The protocol's integrity is maintained by calibrating the pH meter with standard buffers before each experiment and by running a blank titration to account for the solvent's contribution. The pKa value is determined from the half-equivalence point of the titration curve, providing a direct and verifiable measurement.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, and is a key indicator of its lipophilicity.

Causality Behind Experimental Choices: The shake-flask method is the gold standard for logP determination due to its direct measurement of the compound's partitioning behavior. The choice of n-octanol and water mimics the lipid and aqueous environments in the body, providing a relevant estimation of a drug's ability to cross biological membranes.

Self-Validating System: The method's reliability is ensured by pre-saturating the n-octanol and water phases with each other to establish equilibrium. The concentration of the analyte in each phase is determined by a validated analytical method, such as UV-Vis spectroscopy or HPLC, ensuring accuracy and reproducibility.

Caption: Workflow for logP determination by the shake-flask method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the parent compound, 5,6,7,8-tetrahydroisoquinoline, shows characteristic signals for the aromatic protons and the aliphatic protons of the saturated ring.[2][3] For the 1-amino derivative, the introduction of the amino group would lead to a significant upfield shift of the proton at the 3-position and the appearance of a broad singlet corresponding to the NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum of 5,6,7,8-tetrahydroisoquinoline displays distinct signals for the aromatic and aliphatic carbons.[2] The presence of the amino group at the 1-position in the target compound would cause a significant downfield shift for the C1 carbon and influence the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 5,6,7,8-tetrahydroisoquinoline exhibits characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C and C=N stretching vibrations from the pyridine ring.[2] For 5,6,7,8-tetrahydroisoquinolin-1-amine, the most notable additions to the IR spectrum would be the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region, and an N-H bending vibration around 1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 5,6,7,8-tetrahydroisoquinoline shows a prominent molecular ion peak (M⁺) at m/z 133.[2] For 5,6,7,8-tetrahydroisoquinolin-1-amine, the molecular ion peak would be expected at m/z 148. Fragmentation patterns would likely involve the loss of the amino group and rearrangements of the tetrahydroisoquinoline ring system.

Stability and Storage

Based on the properties of related compounds, 5,6,7,8-tetrahydroisoquinolin-1-amine is expected to be a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. Amines can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Safety and Handling

While a specific safety data sheet (SDS) for 5,6,7,8-tetrahydroisoquinolin-1-amine is not widely available, the safety information for the parent compound, 5,6,7,8-tetrahydroisoquinoline, and other amino-substituted tetrahydroquinolines provides valuable guidance.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][4]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

-

If swallowed, call a poison center or doctor/physician.

-

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the physicochemical properties of 5,6,7,8-tetrahydroisoquinolin-1-amine, a molecule of significant interest in medicinal chemistry. By combining high-quality predicted data with experimental information from closely related analogs, this document serves as a valuable resource for researchers and drug development professionals. The presented methodologies for experimental determination offer a clear path for validating and expanding upon the data provided. A thorough understanding of these fundamental properties is the cornerstone of rational drug design and will undoubtedly facilitate the exploration of 5,6,7,8-tetrahydroisoquinolin-1-amine and its derivatives as potential therapeutic agents.

References

-

PubChem. 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 5,6,7,8-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

-

MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

- Google Patents.

-

SpectraBase. 5,6,7,8-Tetrahydro-isoquinoline. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

-

ResearchGate. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists. [Link]

-

MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

-

ResearchGate. (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

- Google Patents. Method for synthesizing 5,6,7,8-tetrahydroquinoline.

-

ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

-

ACS Publications. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

University of Calgary. IR: amines. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 5,6,7,8-Tetrahydroisoquinolin-1-amine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] This guide delves into the pharmacological landscape of a specific, yet underexplored, member of this family: 5,6,7,8-Tetrahydroisoquinolin-1-amine (CAS No. 75704-51-7). Due to a scarcity of direct experimental data on this particular isomer, this document will adopt a dual approach. Firstly, it will provide a comprehensive overview of the known pharmacological activities associated with the broader THIQ class, establishing a foundational understanding of its therapeutic potential. Secondly, it will present a predictive pharmacological profile for 5,6,7,8-Tetrahydroisoquinolin-1-amine, based on established structure-activity relationships (SAR) and logical inference. This guide also offers detailed, field-proven experimental protocols for the synthesis and comprehensive pharmacological characterization of this and similar novel chemical entities, empowering researchers to fill the existing knowledge gaps.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The THIQ nucleus is a bicyclic heterocyclic system that can be considered a conformationally restricted analog of phenethylamine. This structural constraint imparts a defined three-dimensional geometry, which is often conducive to high-affinity interactions with biological targets. The THIQ framework is prevalent in a multitude of natural products and has been successfully incorporated into a diverse range of clinically used drugs.[1]

The biological activities attributed to THIQ derivatives are remarkably broad, encompassing:

-

Antitumor Properties: Several THIQ-containing natural products, such as the saframycins, exhibit potent cytotoxic and antitumor activities.

-

Antimicrobial and Antiviral Effects: The THIQ scaffold has been explored for the development of agents against various pathogens, including bacteria, fungi, and viruses like HIV.[1]

-

Central Nervous System (CNS) Modulation: THIQ derivatives have been investigated for their potential in treating neurodegenerative disorders, depression, and substance abuse. For instance, some analogs act as dopamine and norepinephrine reuptake inhibitors.

-

Receptor Antagonism: Synthetic THIQs have been developed as potent antagonists for various receptors, including orexin and C5a receptors, with potential applications in sleep disorders and inflammation, respectively.

The versatility of the THIQ scaffold stems from the numerous points for chemical modification on both the aromatic and the saturated rings, allowing for the fine-tuning of pharmacological properties.

Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ skeleton is a well-established area of organic synthesis, with several named reactions being central to its preparation.

Pictet-Spengler Reaction

The Pictet-Spengler condensation is a classic and widely used method for synthesizing THIQs. It involves the reaction of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1]

Caption: Generalized workflow of the Pictet-Spengler reaction for THIQ synthesis.

Bischler-Napieralski Reaction

Another fundamental approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the corresponding THIQ.[1]

Caption: Key steps of the Bischler-Napieralski reaction for THIQ synthesis.

Predicted Pharmacological Profile of 5,6,7,8-Tetrahydroisoquinolin-1-amine

Potential Mechanisms of Action

The primary amine at the 1-position introduces a key hydrogen bond donor and acceptor, which could facilitate interactions with a variety of biological targets. Potential mechanisms of action include:

-

Monoamine Oxidase (MAO) Inhibition: The structural similarity to monoamines suggests a potential for interaction with MAO enzymes, which could have antidepressant or neuroprotective effects.

-

Receptor Modulation: The amine could serve as a pharmacophore for interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonergic, dopaminergic, or adrenergic receptors.

-

Enzyme Inhibition: The heterocyclic nature of the core and the reactive amine group could lead to inhibitory activity against various enzymes, such as kinases or proteases.

Structure-Activity Relationship (SAR) Considerations

The pharmacological profile of THIQ derivatives is highly dependent on the substitution pattern. For 5,6,7,8-Tetrahydroisoquinolin-1-amine, the following SAR principles may apply:

| Position | Substitution | Predicted Impact on Activity |

| 1 | -NH₂ | Confers basicity and potential for key hydrogen bonding interactions. Likely to be a primary determinant of target engagement. |

| 2 (N) | -H (secondary amine) | Allows for N-alkylation or acylation to modulate potency, selectivity, and pharmacokinetic properties. |

| Aromatic Ring | Unsubstituted | Provides a scaffold for introducing substituents to explore electronic and steric effects on activity. |

| Saturated Ring | Unsubstituted | Modifications at positions 5, 6, 7, and 8 could influence conformation and metabolic stability. |

A Practical Guide to the Pharmacological Characterization of 5,6,7,8-Tetrahydroisoquinolin-1-amine

To elucidate the actual pharmacological profile of this compound, a systematic experimental evaluation is necessary. The following sections outline key in vitro assays for a comprehensive characterization.

Experimental Workflow for Pharmacological Profiling

Caption: A streamlined workflow for the in vitro pharmacological profiling of a novel compound.

Step-by-Step Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of the test compound in assay buffer.

-

Prepare a solution of a known radioligand for the target receptor at a concentration close to its Kd.

-

Prepare a membrane preparation containing the target receptor.

-

-

Assay Procedure:

-

In a 96-well filter plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations (or vehicle for total binding)

-

Radioligand solution

-

Membrane preparation

-

-

For non-specific binding wells, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial in drug discovery.[2][3][4]

| Assay | Purpose | Methodology |

| Solubility | Determines the aqueous solubility of the compound. | Measurement of the concentration of the compound in a saturated aqueous solution, often by HPLC-UV. |

| Permeability | Assesses the ability of the compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay. |

| Metabolic Stability | Evaluates the susceptibility of the compound to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. |

| CYP450 Inhibition | Identifies potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. | Incubation of the compound with specific CYP450 isoforms and fluorescent or luminescent substrates. |

| Cytotoxicity | Measures the toxicity of the compound to cells. | Incubation of the compound with a cell line (e.g., HepG2) and assessment of cell viability using assays like MTT or CellTiter-Glo. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. | Patch-clamp electrophysiology or high-throughput fluorescent assays on cells expressing the hERG potassium channel. |

Conclusion and Future Directions

5,6,7,8-Tetrahydroisoquinolin-1-amine represents an intriguing yet understudied molecule within the pharmacologically rich family of tetrahydroisoquinolines. While its specific biological activities remain to be elucidated, its structural features suggest a high potential for interaction with various biological targets, particularly within the central nervous system. This guide has provided a comprehensive overview of the known pharmacology of the THIQ scaffold, a predictive profile for the 1-amino isomer, and a detailed roadmap for its experimental characterization.

The protocols and workflows outlined herein offer a robust framework for researchers to systematically investigate the pharmacological profile of 5,6,7,8-Tetrahydroisoquinolin-1-amine and its derivatives. Such studies are essential to unlock the therapeutic potential of this and other novel chemical entities, ultimately contributing to the development of new and improved medicines.

References

-

SciSupplies. 5,6,7,8-TETRAHYDROISOQUINOLIN-1-AMINE, 95.0%, 1g. Available from: [Link]

-

Symeres. In vitro ADME & Safety CRO. Available from: [Link]

- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204.

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

-

VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

- Scott, J. D., & Williams, D. H. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.

- Kaur, H., & Kumar, V. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 13047-13087.

-

MilliporeSigma. Receptor Binding Assays. Available from: [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Receptor binding assays for HTS and drug discovery. Assay guidance manual.

- Facchetti, G., Neva, F., Coffetti, G., Rimoldi, I., & Ragaini, F. (2023). Chiral 8-Amino-5, 6, 7, 8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3, 4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907.

-

DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

-

PubChem. 5,6,7,8-Tetrahydroisoquinoline. Available from: [Link]

- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

ResearchGate. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]

-

ChemSrc. 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride. Available from: [Link]

- Dias, D. A., Urban, S., & Roessner, U. (2012). A historical overview of natural products in drug discovery. Metabolites, 2(2), 303-336.

-

Current Medicinal Chemistry. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Available from: [Link]

-

Molecules. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vectorb2b.com [vectorb2b.com]

The Ascendant Therapeutic Potential of 5,6,7,8-Tetrahydroisoquinolin-1-amine Derivatives: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological effects.[1][2] This guide focuses specifically on the 5,6,7,8-tetrahydroisoquinolin-1-amine subclass, a privileged structural motif demonstrating significant potential across diverse therapeutic areas. We delve into the key biological activities of these derivatives, including their roles as potent antitubercular agents targeting ATP synthase, inhibitors of cancer-related enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), and modulators of central nervous system receptors.[3][4] This document provides a comprehensive analysis of structure-activity relationships (SAR), detailed synthetic methodologies, and robust experimental protocols for their evaluation. By synthesizing field-proven insights with foundational scientific principles, this guide serves as an essential resource for researchers aiming to exploit the therapeutic promise of this versatile chemical scaffold.

Introduction: The 5,6,7,8-Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) core is a recurring motif in a vast number of biologically active molecules, from plant-derived alkaloids to clinically approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for designing ligands that can precisely interact with biological targets. While the broader THIQ class has been extensively studied, derivatives featuring an amine at the C1 position of the 5,6,7,8-tetrahydroisoquinoline isomer are emerging as a particularly promising area of research. These compounds often serve as key intermediates in the synthesis of more complex, biologically active alkaloids and have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide will illuminate the multifaceted biological landscape of these specific derivatives, providing the technical depth required for their rational design and development.

Core Biological Activities & Molecular Targets

The strategic placement of an amine group at the C1 position, combined with substitutions on the aromatic and saturated rings, allows for the modulation of a diverse range of biological targets.

Antitubercular Activity: Targeting ATP Synthase

A significant breakthrough in the application of THIQ derivatives has been in the fight against Mycobacterium tuberculosis (M. tb). A series of 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of M. tb growth in culture.[3][7]

-

Mechanism of Action: The primary molecular target for many of these compounds is the M. tb ATP synthase enzyme.[1][3] This enzyme is critical for energy production within the bacterium, and its inhibition leads to cell death. The clinical efficacy of bedaquiline, a diarylquinoline that also targets ATP synthase, validates this enzyme as a high-value target for tuberculosis drug discovery.[3]

-

Structural Insights: Research has shown that N-substituted 5,8-disubstituted tetrahydroisoquinolines are a potent class. For instance, compounds with large substituents at the 5-position (e.g., benzyl) and an N-methylpiperazine at the 8-position have demonstrated strong activity.[3][7] The nature of the linker for side chains is also crucial, with -CH2- or -CONH- linkers proving more effective than -CO- or -COCH2- linkers, suggesting that the precise positioning of a terminal aromatic ring is vital for binding to the target enzyme.[3]

Anticancer Activity: Dual Enzyme Inhibition

The THIQ scaffold has been successfully exploited to develop novel anticancer agents. Certain derivatives have shown potent activity against various cancer cell lines, including human T-lymphocyte (CEM), cervix carcinoma (HeLa), and ovarian carcinoma (A2780) cells.[4][8]

-

Mechanism of Action: A key strategy involves the dual inhibition of critical cell cycle and metabolic enzymes. Specifically, novel THIQ derivatives have been synthesized that act as inhibitors of both dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[4]

-

DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation.

-

CDK2 is a key regulator of the cell cycle, and its inhibition can induce cell cycle arrest, particularly at the G1/S phase transition.

-

-

Chirality and Activity: The stereochemistry of these compounds can significantly impact their biological effect. Studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives revealed that pure enantiomers can exhibit enhanced antiproliferative activity compared to racemic mixtures. The most active enantiomers have been shown to affect cell cycle phases, induce mitochondrial membrane depolarization, and increase cellular reactive oxygen species (ROS) production in cancer cells.[8]

Central Nervous System (CNS) Modulation

The structural similarity of the THIQ scaffold to neurotransmitters has made it a fertile ground for discovering CNS-active agents.

-

5-HT Receptor Inverse Agonism: Close analogs of the Lophophora alkaloid pellotine, which feature an 8-hydroxy-tetrahydroisoquinoline core, have been identified as inverse agonists of the serotonin 7 receptor (5-HT7R).[9] This receptor is involved in regulating mood, learning, and circadian rhythms.[9] Inverse agonists decrease the basal activity of the receptor, leading to reduced neuronal excitability.[9]

-

Structure-Activity Relationship (SAR): Functional assays have shown a clear preference for an 8-hydroxy-6,7-dimethoxy substitution pattern. This hydroxyl group appears to form a more robust interaction with the 5-HT7R, which correlates with higher inverse agonist efficacy. Furthermore, N-methylation was found to improve the potency of these analogs.[9]

Additional Therapeutic Areas

The versatility of the 5,6,7,8-tetrahydroisoquinolin-1-amine scaffold extends to other areas:

-

Anti-inflammatory Activity: Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines has led to compounds with significant in vivo anti-inflammatory activity in models such as the rat carrageenan paw edema test.[6]

-

C5a Receptor Antagonism: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, a key target in inflammatory and immune responses.[10]

-

Antiviral (Anti-HIV) Activity: The broader THIQ class has yielded derivatives that act as HIV-1 reverse transcriptase (RT) inhibitors.[1] Docking studies suggest that the 6,7-dimethoxy THIQ core makes critical hydrophobic contacts within the enzyme's active site.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the THIQ core. The following diagram and table summarize key SAR findings from various studies.[1][3][7]

Caption: Key Structure-Activity Relationships for THIQ Derivatives.

| Position | Substituent Type | Impact on Biological Activity | Target Class | Reference |

| 5 | Large, lipophilic groups (e.g., Bn, OMe) | Increased potency | Antitubercular (ATP Synthase) | [3] |

| 8 | N-methylpiperazine | Preferred for high potency | Antitubercular (ATP Synthase) | [3][7] |

| 8 | Hydroxyl (-OH) | Critical for receptor interaction | CNS (5-HT7R Inverse Agonism) | [9] |

| 6, 7 | Dimethoxy (-OCH3) | Enhances binding and potency | CNS, Antiviral (HIV-RT) | [1][9] |

| N-2 | Methylation | Improves potency | CNS (5-HT7R Inverse Agonism) | [9] |

Synthetic Methodologies

The synthesis of 5,6,7,8-tetrahydroisoquinolin-1-amine derivatives can be achieved through several established chemical routes. The choice of method often depends on the desired substitution pattern.

From Substituted Isoquinolines

A common and effective strategy involves the synthesis of a substituted isoquinoline core, followed by reduction of the pyridine ring.

Caption: General Synthetic Workflow for THIQ Derivatives.

-

Construction of the Isoquinoline Core: Methods like the Bischler-Napieralski or Pictet-Spengler reactions are classic approaches to form the initial isoquinoline or dihydroisoquinoline ring system.[1] The Bischler-Napieralski reaction, for instance, involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like POCl₃.[1]

-

Substitution and Functionalization: Starting with a pre-formed core, such as a 5-substituted-8-bromoisoquinoline, allows for extensive diversification.[3] Palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination are powerful tools to install various substituents at the 8-position.[3]

-

Reduction to Tetrahydroisoquinoline: The aromatic pyridine ring of the isoquinoline intermediate is reduced to the saturated piperidine ring. This is typically achieved using reducing agents like sodium cyanoborohydride (NaCNBH₃), sodium borohydride (NaBH₄), or through catalytic hydrogenation.[1][3]

Experimental Protocols

The following protocols provide a representative, detailed methodology for the synthesis and biological evaluation of a 5,8-disubstituted tetrahydroisoquinoline derivative, based on established literature procedures.[3]

Protocol: Synthesis of a 5-substituted-8-(N-methylpiperazinyl)-5,6,7,8-tetrahydroisoquinoline

Objective: To synthesize a target THIQ derivative via a Suzuki coupling followed by reduction.

Materials:

-

5-substituted-8-bromoisoquinoline

-

N-Boc-piperazine-4-boronic acid pinacol ester

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Sodium carbonate (Na₂CO₃)

-

Toluene, Ethanol, Water (degassed)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Acetic acid

-

Dichloromethane (DCM), Ethyl acetate (EtOAc), Methanol (MeOH)

-

Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Formaldehyde (37% in H₂O)

Procedure:

-

Step 1: Suzuki Coupling a. To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 5-substituted-8-bromoisoquinoline (1.0 eq), N-Boc-piperazine-4-boronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq). b. Add a degassed solvent mixture of Toluene:Ethanol:Water (3:1:1). c. Heat the reaction mixture to 85 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature and dilute with EtOAc. Wash sequentially with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. f. Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the 8-(N-Boc-piperazinyl)-isoquinoline intermediate.

-

Step 2: Reduction of the Isoquinoline Ring a. Dissolve the intermediate from Step 1 in glacial acetic acid. b. Cool the solution to 0 °C in an ice bath. c. Add NaCNBH₃ (4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8. f. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Step 3: Boc Deprotection and N-Methylation a. Dissolve the crude product from Step 2 in DCM. b. Add Trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours. c. Remove the solvent and excess TFA in vacuo. d. Dissolve the resulting residue in MeOH. Add formaldehyde (37% aq. solution, 2.0 eq) followed by NaCNBH₃ (1.5 eq). e. Stir at room temperature for 6 hours. f. Quench with water and concentrate to remove MeOH. g. Basify with NaHCO₃ solution and extract with DCM. h. Dry the organic layer, concentrate, and purify by flash chromatography to yield the final product.

Protocol: In Vitro M. tb ATP Synthase Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against mycobacterial ATP synthase.

Materials:

-

Inverted membrane vesicles from Mycobacterium smegmatis (as a surrogate for M. tb)

-

Test compounds dissolved in DMSO

-

Assay Buffer: 50 mM Tricine-KOH (pH 8.0), 50 mM KCl, 2 mM MgCl₂

-

ATP regenerating system (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate)

-

NADH

-

Adenosine 5'-triphosphate (ATP)

-

96-well microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

-

Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. b. Prepare the reaction mixture in the assay buffer containing the ATP regenerating system and NADH. c. Add the M. smegmatis inverted membrane vesicles to the reaction mixture to a final concentration of ~50 µg/mL.

-

Assay Execution: a. In a 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for control wells) to each well. b. Add 188 µL of the membrane vesicle-containing reaction mixture to each well. c. Incubate the plate at 37 °C for 10 minutes to allow the compound to interact with the enzyme. d. Initiate the reaction by adding 10 µL of ATP solution (final concentration ~2 mM). e. Immediately place the plate in the spectrophotometer.

-

Data Acquisition and Analysis: a. Measure the decrease in absorbance at 340 nm over time (typically 15-30 minutes) at 37 °C. The rate of NADH oxidation is coupled to ATP hydrolysis and is directly proportional to ATP synthase activity. b. Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound. c. Determine the percent inhibition relative to the DMSO control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5,6,7,8-tetrahydroisoquinolin-1-amine scaffold and its derivatives represent a highly versatile and therapeutically relevant class of compounds. Their demonstrated efficacy against challenging targets such as M. tuberculosis ATP synthase and cancer-related kinases underscores their potential in addressing significant unmet medical needs.[3][4] The rich structure-activity relationship data available provides a solid foundation for the rational, structure-based design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel substitutions, leveraging stereochemistry to enhance activity, and investigating their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. The continued development of efficient and modular synthetic routes will be paramount in unlocking the full potential of this privileged chemical scaffold.

References

- Lu, G. L., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22).

- Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4).

- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Gittos, M. W. (1976). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.

- MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI.

- BenchChem. (2025). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide. BenchChem.

- ResearchGate. (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.

- PubMed Central (PMC). (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.

- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

- PubMed. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed.

- Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 5,6,7,8-Tetrahydroisoquinolin-1-amine Interactions: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for a Computational Deep Dive

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, yet three-dimensional, framework allows for precise orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. Among the many THIQ derivatives, 5,6,7,8-tetrahydroisoquinolin-1-amine presents a particularly interesting case. Its primary amine at the 1-position offers a key interaction point, suggesting a potential for strong and specific binding to biological targets.

While extensive research exists on various substituted THIQs, this guide will focus specifically on the parent amine, 5,6,7,8-tetrahydroisoquinolin-1-amine. In the absence of extensive experimental data for this specific molecule, in silico modeling provides a powerful and cost-effective approach to hypothesize and investigate its potential biological targets and binding modes. This guide will provide a comprehensive, step-by-step technical workflow for such an investigation, grounded in established computational methodologies.

Our primary focus will be on a plausible and compelling biological target for this class of compounds: Dopamine β-hydroxylase (DBH) . DBH is a copper-containing enzyme responsible for the conversion of dopamine to norepinephrine.[2] Its inhibition has been explored as a therapeutic strategy for conditions such as hypertension, congestive heart failure, and cocaine dependence.[3][4] Notably, several tetrahydroisoquinoline derivatives have been investigated as DBH inhibitors, making it a scientifically sound hypothetical target for our in silico study.[5]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a protocol, but a self-validating framework for computational analysis, emphasizing the "why" behind each step to ensure scientific rigor and reproducibility.

I. Foundational Principles: Setting the Stage for In Silico Investigation

Before embarking on the technical workflow, it is crucial to understand the foundational principles that govern our in silico approach. The overarching goal is to predict the binding affinity and mode of interaction between our ligand, 5,6,7,8-tetrahydroisoquinolin-1-amine, and our target protein, DBH. This will be achieved through a multi-step process that simulates the physical and chemical interactions between the two molecules.

Our workflow is designed to be a logical progression, starting from data acquisition and preparation, moving to predictive modeling, and culminating in a detailed analysis of the results. Each step builds upon the previous one, creating a comprehensive picture of the potential ligand-target interaction.

II. The Technical Workflow: A Step-by-Step Guide

This section provides a detailed, protocol-driven approach to the in silico modeling of 5,6,7,8-tetrahydroisoquinolin-1-amine interactions with DBH.

Step 1: Target Identification and Preparation

Causality: The accuracy of any in silico model is fundamentally dependent on the quality of the target protein structure. Since a crystal structure of human DBH may not be readily available, we will employ homology modeling to generate a reliable 3D structure.

Protocol:

-

Sequence Retrieval: Obtain the amino acid sequence of human Dopamine β-hydroxylase from a protein database such as UniProt (Accession No. P09172).

-

Template Selection: Use a BLAST search against the Protein Data Bank (PDB) to identify suitable templates for homology modeling. The ideal template will have a high sequence identity and resolution. For DBH, a suitable template could be the structure of a related enzyme like peptidylglycine alpha-hydroxylating monooxygenase.[6]

-

Homology Modeling: Utilize a homology modeling server or software (e.g., SWISS-MODEL, MODELLER) to build the 3D structure of human DBH based on the selected template.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence). This step is crucial for ensuring the stereochemical quality of the model.

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands from the model.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign protonation states to ionizable residues at a physiological pH of 7.4.

-

Perform energy minimization to relieve any steric clashes and optimize the protein structure. This can be done using force fields like AMBER or CHARMM within software packages like GROMACS or NAMD.

-

Step 2: Ligand Preparation

Causality: The ligand's 3D conformation and charge distribution are critical for accurate docking. Proper preparation ensures that the ligand is in a realistic and energetically favorable state.

Protocol:

-

Structure Retrieval: Obtain the 2D structure of 5,6,7,8-tetrahydroisoquinolin-1-amine from a chemical database like PubChem (CID 15871186).[7]

-

3D Conformation Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

-

Charge Assignment: Assign partial charges to the atoms of the ligand. This is a critical step for accurately calculating electrostatic interactions during docking and molecular dynamics. The Gasteiger charge calculation method is a commonly used approach.

Step 3: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The scoring function then estimates the binding affinity, allowing for a quantitative comparison of different binding poses.

Protocol:

-

Binding Site Identification: Define the binding site on the DBH model. This can be done based on the location of the active site in the template structure or by using pocket prediction algorithms. The active site of DBH is known to contain a copper ion, which is a key feature to include in the binding site definition.[2]

-

Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

-

Docking Simulation: Perform the docking simulation using software like AutoDock Vina or Glide. These programs will systematically search for the best binding poses of the ligand within the defined grid box.

-